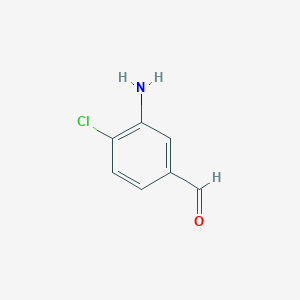

3-Amino-4-chlorobenzaldehyde

Beschreibung

Significance and Research Trajectories in Contemporary Chemical Science

The importance of 3-Amino-4-chlorobenzaldehyde in modern chemical science stems from its role as a key precursor in the synthesis of a variety of high-value compounds. evitachem.com In medicinal chemistry, it serves as an essential intermediate for the development of bioactive molecules and potential therapeutic agents. smolecule.com Researchers are actively exploring its use in creating novel heterocyclic compounds, which form the backbone of many pharmaceuticals. nih.govmdpi.com The trajectory of research is increasingly focused on leveraging its distinct functionalities to construct complex molecular scaffolds with specific biological targets. smolecule.com Furthermore, its application extends into materials science, where it is investigated as a component for developing advanced materials, including specialized polymers and functional dyes. smolecule.comsmolecule.com

Structural Characteristics and Their Influence on Chemical Reactivity Profiles

The chemical behavior of this compound is intrinsically linked to its molecular structure. The compound, with the chemical formula C₇H₆ClNO, possesses a benzene (B151609) ring substituted with an amino (-NH₂) group, a chlorine (-Cl) atom, and an aldehyde (-CHO) group. evitachem.com The relative positions of these substituents—the amino group at position 3, the chlorine at position 4, and the aldehyde at position 1—create a unique electronic and steric environment that dictates its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol chemsrc.com |

| Appearance | Yellowish-brown solid evitachem.com |

| Melting Point | 128–130 °C evitachem.com |

| Boiling Point | 284.1±25.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3±0.1 g/cm³ chemsrc.com |

Overview of Key Research Areas and Methodological Approaches

The scientific inquiry surrounding this compound is multifaceted, with several key areas of active research. A significant portion of research is dedicated to its utilization in the synthesis of heterocyclic compounds. nih.govmdpi.comjst.go.jp Methodologies often involve multi-component reactions where this compound is reacted with other organic molecules to construct complex ring systems in a single step, which is an efficient and atom-economical approach. mdpi.comjst.go.jp

Another prominent research avenue is the synthesis and characterization of Schiff bases derived from this compound. nih.govresearchgate.netmedwinpublishers.comtsijournals.com These Schiff bases and their metal complexes are being investigated for their potential biological activities and applications in coordination chemistry. medwinpublishers.comtsijournals.com The synthesis of these compounds typically involves the condensation reaction of the aldehyde with a primary amine, often under reflux conditions with a catalytic amount of acid. nih.govresearchgate.net

Furthermore, the compound is a valuable starting material in medicinal chemistry for the synthesis of potential drug candidates and their intermediates. smolecule.comgoogle.com Synthetic strategies often involve the modification of its functional groups to create analogues of known bioactive molecules. In materials science, the focus is on incorporating this compound into polymers and other materials to impart specific electronic or functional properties. smolecule.com

The methodological approaches employed in the study of this compound and its derivatives are diverse and sophisticated. They include various synthetic techniques such as conventional heating, microwave irradiation, and ultrasound-assisted synthesis to improve reaction efficiency and yields. mdpi.comprimescholars.com Characterization of the synthesized compounds relies heavily on modern analytical techniques, including:

Spectroscopy: Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry are routinely used to elucidate the molecular structures. nih.govresearchgate.netmedwinpublishers.comresearchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural confirmation and insights into the three-dimensional arrangement of atoms in the solid state. researchgate.net

Computational Studies: Density functional theory (DFT) calculations are increasingly used to understand the electronic properties, reactivity, and reaction mechanisms at a molecular level. researchgate.netmdpi.comacs.org

Table 2: Key Research Applications of this compound

| Research Area | Application | Key Methodologies |

|---|---|---|

| Heterocyclic Synthesis | Building block for quinazolinones, triazepinoquinazolinones, triazolopyrimidines, and thieno[2,3-d]pyrimidines. nih.govmdpi.comacs.org | Multi-component reactions, cyclization reactions. mdpi.comjst.go.jp |

| Medicinal Chemistry | Intermediate for pharmaceuticals and bioactive molecules. smolecule.com | Derivatization, synthesis of structural analogues. |

| Schiff Base Chemistry | Synthesis of Schiff bases and their metal complexes for biological and coordination chemistry studies. researchgate.netmedwinpublishers.comtsijournals.com | Condensation reactions. nih.gov |

| Materials Science | Precursor for novel organic materials and functional polymers. smolecule.comsmolecule.com | Polymerization reactions. wiserpub.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

77740-83-1 |

|---|---|

Molekularformel |

C7H6ClNO |

Molekulargewicht |

155.58 g/mol |

IUPAC-Name |

3-amino-4-chlorobenzaldehyde |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 |

InChI-Schlüssel |

KLIDNCHOWGDFKQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C=O)N)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Amino 4 Chlorobenzaldehyde

Established Reaction Pathways for the Compound's Formation

The formation of 3-Amino-4-chlorobenzaldehyde is commonly approached via two main synthetic routes: the reduction of a nitro-substituted precursor and the direct halogenation of an aminobenzaldehyde derivative. evitachem.com The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

The reduction of an aromatic nitro group is a fundamental and widely employed transformation for the synthesis of anilines. acs.orgsci-hub.strsc.org In the context of this compound synthesis, the typical precursor is 3-nitro-4-chlorobenzaldehyde or a related derivative like 3-nitro-4-chlorobenzoic acid. evitachem.comgoogle.com The core of this strategy is the selective reduction of the nitro (–NO₂) group to an amino (–NH₂) group while preserving the aldehyde (–CHO) and chloro (–Cl) functionalities.

The reduction process is generally understood to proceed through a sequence of intermediates, starting with the nitroarene, which is reduced first to a nitroso compound, then to a hydroxylamine, and finally to the corresponding aniline (B41778). acs.orgmdpi.comrsc.org A variety of reducing agents and reaction conditions have been developed to accomplish this transformation effectively. acs.org

Key reduction methods include:

Catalytic Hydrogenation: This is a prevalent method utilizing hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acs.org Other catalysts such as platinum (e.g., PtO₂) or Raney Nickel can also be employed. acs.orgmasterorganicchemistry.com

Metal-Acid Systems: Historically significant and still relevant, this method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include iron and hydrochloric acid (Fe/HCl), tin and hydrochloric acid (Sn/HCl), and zinc and hydrochloric or acetic acid. acs.org The Béchamp reduction, using iron with acetic acid or a neutral salt like ammonium (B1175870) chloride, was a historically important industrial process for aniline production. acs.org

Sulfide (B99878) Reduction: Using reagents like sodium sulfide or ammonium hydrosulfide (B80085) offers a milder alternative, which can sometimes provide better selectivity in molecules with multiple reducible functional groups. sci-hub.strsc.org

Hydrazine (B178648) Hydrate: In the presence of a catalyst (like Raney Ni or Pd/C), hydrazine can act as a hydrogen source for transfer hydrogenation, offering a convenient alternative to gaseous hydrogen. mdpi.com

A specific patented method describes the reduction of an ester derived from 3-nitro-4-chlorobenzoic acid using zinc and sodium hydroxide (B78521), achieving a high yield of over 95%. evitachem.comgoogle.com

Table 1: Comparison of Common Reagents for Nitroarene Reduction This table is generated based on data from multiple sources.

| Reducing System | Typical Conditions | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| H₂ / Pd/C | H₂ gas, RT-elevated temp., various solvents | High efficiency, clean byproducts (H₂O) | Requires H₂ gas handling, potential for dehalogenation | acs.orgmasterorganicchemistry.com |

| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution, heat | Inexpensive, robust | Generates large amounts of iron sludge waste | acs.orgsci-hub.st |

| Sn / HCl | Concentrated HCl, cooling then heating | Effective reducing agent | Stoichiometric amounts of tin salts produced | acs.org |

| Zn / NaOH | Alkaline solution, controlled temperature | High yield reported for specific substrates | Can be less selective, waste generation | evitachem.comgoogle.com |

An alternative synthetic route involves the direct chlorination of an aminobenzaldehyde precursor, such as 3-aminobenzaldehyde. evitachem.com This approach falls under the category of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are critical in determining the feasibility and outcome of this reaction.

In 3-aminobenzaldehyde, the amino group (–NH₂) is a powerful activating group and an ortho-, para-director. The aldehyde group (–CHO), conversely, is a deactivating group and a meta-director. The positions ortho and para to the amino group are C2, C4, and C6. The position meta to the aldehyde group is C5. Therefore, the strong activating effect of the amino group would primarily direct the incoming electrophile (chlorine) to positions 2, 4, and 6.

Achieving selective monochlorination at the C4 position to yield this compound is challenging due to these competing directing effects and the high activation provided by the amino group, which can lead to over-halogenation and the formation of a mixture of isomers. Protecting the amino group, for instance as an acetanilide, can moderate its activating effect and improve regioselectivity, but this adds extra steps to the synthesis (protection and deprotection).

Reduction Strategies of Nitro-Substituted Benzaldehyde (B42025) Precursors

Catalytic Systems in this compound Synthesis

Catalysis is central to modern synthetic chemistry, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, particularly via nitro group reduction, various catalytic paradigms are employed.

Homogeneous catalysts operate in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild conditions due to the well-defined nature of the catalytic species. sci-hub.strsc.org

For the reduction of nitroarenes, several homogeneous systems have been developed:

Iron-Based Catalysts: Complexes of iron, such as iron(II) bromide (FeBr₂) combined with phosphine (B1218219) ligands like triphenylphosphine (B44618) (Ph₃P), have been shown to effectively catalyze the reduction of nitroarenes using organosilanes as the reducing agent. sci-hub.strsc.org These systems are attractive due to the low cost, low toxicity, and abundance of iron. sci-hub.strsc.org They exhibit excellent chemoselectivity, tolerating a wide range of other functional groups, including halides, which is crucial for the synthesis of this compound. sci-hub.strsc.org

Precious Metal Catalysts: While more commonly used in heterogeneous forms, soluble complexes of rhodium, ruthenium, and palladium have also been studied for homogeneous hydrogenation and transfer hydrogenation of nitro compounds. sci-hub.st

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and simpler product purification. sci-hub.strsc.orgrsc.org

Key heterogeneous systems for nitroarene reduction include:

Supported Precious Metals: Palladium on carbon (Pd/C) is the most widely used heterogeneous catalyst for this transformation. acs.org Platinum (e.g., PtO₂) and rhodium supported on various materials (carbon, alumina) are also highly effective. acs.orgrsc.org

Raney Nickel: A high-surface-area nickel catalyst, it is a cost-effective option for hydrogenation but can sometimes be less selective. masterorganicchemistry.com

Layered Double Hydroxides (LDHs): These materials can serve as effective heterogeneous solid base catalysts and supports. rsc.org While not directly cited for this specific reduction, their application in other reactions involving the starting materials highlights their potential. rsc.org For instance, a nanocatalyst of nanocopper iodide on an LDH surface has been developed for multi-component reactions involving 4-chlorobenzaldehyde (B46862). rsc.org

Magnetic Nanoparticles: Iron oxide nanoparticles, such as CuFe₂O₄ or Fe₃O₄, can be functionalized to act as catalysts. researchgate.netnih.gov Their magnetic properties allow for simple recovery from the reaction mixture using an external magnet, making them highly recyclable. researchgate.netnih.gov

Table 2: Examples of Catalytic Systems in Related Syntheses This table is generated based on data from multiple sources.

| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Citation(s) |

|---|---|---|---|---|

| Homogeneous | FeBr₂–PPh₃ | Nitroarene Reduction | Uses organosilanes; high chemoselectivity; tolerates halides | sci-hub.strsc.org |

| Heterogeneous | Pd/C | Catalytic Hydrogenation | Industry standard; high activity; requires H₂ gas | acs.org |

| Heterogeneous | Montmorillonite KSF | Cyclocondensation | Reusable clay catalyst; mild conditions | sapub.org |

| Heterogeneous | CuFe₂O₄@starch | Three-component reaction | Magnetically recyclable; biodegradable support | nih.gov |

The distinction between metal-mediated and metal-free systems is a significant consideration in modern synthesis, driven by factors like cost, toxicity, and sustainability.

Metal-Mediated Catalysis: This is the most established approach for nitro group reduction. It encompasses both the stoichiometric use of metals like iron, tin, and zinc in acidic or basic media, and the catalytic use of precious and non-precious metals. acs.orgsci-hub.strsc.org An iron-catalyzed hydrosilylation, for example, uses an inexpensive metal to perform a highly selective reduction, avoiding the need for high-pressure hydrogen. sci-hub.strsc.org A synthesis for a related amide involves a reduction step using zinc metal and sodium hydroxide, demonstrating a direct metal-mediated pathway. google.com

Metal-Free Catalysis: The development of metal-free alternatives is a key goal in green chemistry.

Organocatalysis: Small organic molecules can catalyze reactions. For instance, 4,4'-trimethylenedipiperidine (TMDP), a Lewis base, has been used as a dual solvent-catalyst for multi-component reactions involving 3-amino-1,2,4-triazole and 4-chlorobenzaldehyde, demonstrating a metal-free approach. tubitak.gov.tr

Catalyst-Free Reactions: In some cases, reactions can be promoted simply by the choice of solvent or by thermal conditions, eliminating the need for any catalyst. A number of multi-component reactions involving aminotriazoles and aldehydes have been successfully conducted in water without any added catalyst, driven by the unique properties of the aqueous medium. researchgate.net While a direct catalyst-free reduction of 3-nitro-4-chlorobenzaldehyde is not standard, these examples show the increasing viability of catalyst-free synthetic strategies. researchgate.net

Heterogeneous Catalytic Systems

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com For the synthesis of this compound analogues, this involves innovations in reaction conditions, solvent use, and catalysis.

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes accelerate reaction rates. One effective method involves the mechanical grinding of reactants. For instance, a solvent-free aldol (B89426) condensation to produce chalcone (B49325) derivatives has been demonstrated by grinding an acetophenone (B1666503) with sodium hydroxide and a benzaldehyde derivative, such as 4-chlorobenzaldehyde, using a mortar and pestle. rsc.org This technique is noted for its high atom economy and minimal waste production. rsc.org

Another approach utilizes catalysts that are effective under solvent-free thermal conditions. A reusable catalyst, SNPS-AT/SO3H, has been employed in the one-pot, multi-component synthesis of dihydropyrimido[4,5-e] evitachem.comCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine-diones from 4-chlorobenzaldehyde, 3-amino-1H-1,2,4-triazoles, and 1,3-dimethyl barbituric acid at 100 °C without any solvent. chemisgroup.us Similarly, silica-grafted ionic liquids have served as efficient catalysts for the synthesis of 3,4-dihydropyrano[c]chromenes from aromatic aldehydes like 4-chlorobenzaldehyde under solvent-free conditions at 100°C. scirp.org

Table 1: Examples of Solvent-Free Syntheses Involving 4-Chlorobenzaldehyde

| Product Type | Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chalcone | Acetophenone, 4-Chlorobenzaldehyde | Sodium Hydroxide | Grinding, 10 min | High | rsc.org |

| Dihydropyrimido-triazolo-pyrimidine-diones | 4-Chlorobenzaldehyde, 3-amino-1H-1,2,4-triazoles, 1,3-dimethyl barbituric acid | SNPS-AT/SO3H | 100 °C | Not specified | chemisgroup.us |

| 3,4-Dihydropyrano[c]chromenes | 4-Chlorobenzaldehyde, Malononitrile (B47326), 4-Hydroxycoumarin | Silica-grafted ionic liquid | 100 °C | High | scirp.org |

Water is considered a green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3,3'-bis(indolyl)methanes has been achieved through an electrophilic substitution reaction between indole (B1671886) and aldehydes, including 4-chlorobenzaldehyde, using taurine (B1682933) in water under sonication. researchgate.net In some cases, reactions can proceed in water without any catalyst. A three-component condensation of 3-amino-1,2,4-triazole, 4-chlorobenzaldehyde, and ethyl 2-cyano-3-ethoxyacrylate in water has been reported to yield specific open-chain products. researchgate.net Furthermore, magnetic Fe3O4@Fe(OH)3 composite microspheres have been used as a highly active and recyclable catalyst for aldol reactions between ketones and 4-chlorobenzaldehyde in water at room temperature. researchgate.net

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, reducing costs and waste. A variety of reusable catalysts have been developed for reactions involving analogues of this compound.

Hydrogels: A p(AMPS) hydrogel has been used as a green and effective catalyst for the Biginelli reaction to produce 3,4-dihydropyrimidin-2-(1H)-ones from 4-chlorobenzaldehyde. The catalyst was easily recovered by washing with water and could be reused for at least four cycles without a significant drop in product yield, which remained between 85-94%. chemmethod.com

Silica-Based Catalysts: A catalyst prepared by grafting 3-amino-1H-1,2,4-triazole and chlorosulfonic acid onto silica (B1680970) nanoparticles (SNPS-AT/SO3H) proved effective in a solvent-free multi-component reaction. It was reused up to six times with only a minor decrease in activity. chemisgroup.us

Magnetic Nanoparticles: Fe3O4@Fe(OH)3 composite microspheres used in aldol reactions were noted for being environmentally friendly and easy to recycle. researchgate.net Another example is a copper iodide immobilized on a layered double hydroxide support (LDH@PTRMS@NDBD@CuI), which showed high efficiency and reusability in the synthesis of chromene derivatives. rsc.org

Ionic Liquids: Silica-grafted N-propyl-imidazolium hydrogen sulfate, a heterogeneous ionic liquid, was used as a recyclable catalyst for synthesizing pyran derivatives from 4-chlorobenzaldehyde. After completion, the reaction mixture was washed with warm ethanol (B145695) to recover the catalyst for subsequent runs. scirp.org

Organic Bases: 4,4'-trimethylenedipiperidine (TMDP) has been utilized as a recyclable, metal-free catalyst and solvent for the synthesis of dihydro- evitachem.comCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine-6-carboxylate esters. After reaction with 4-chlorobenzaldehyde, the product was precipitated with water, and the recovered aqueous TMDP solution was reused. tubitak.gov.tr

Table 2: Performance of Reusable Catalysts in Reactions with 4-Chlorobenzaldehyde

| Catalyst | Reaction Type | Reusability | Yield Maintenance | Reference |

|---|---|---|---|---|

| p(AMPS) hydrogel | Biginelli Reaction | At least 4 cycles | 85-94% yield | chemmethod.com |

| SNPS-AT/SO3H | Multi-component synthesis | Up to 6 cycles | Insignificant activity decrease | chemisgroup.us |

| Fe3O4@Fe(OH)3 microspheres | Aldol Condensation | Reusable | Not specified | researchgate.net |

| LDH@PTRMS@NDBD@CuI | Tetrahydrobenzo[b]pyran synthesis | Reusable | High yields | rsc.org |

| 4,4'-trimethylenedipiperidine | Triazolo[1,5-a]pyrimidine synthesis | Reusable | Not specified | tubitak.gov.tr |

Ultrasound irradiation is an energy-efficient technique that can accelerate reaction rates, improve yields, and enable milder reaction conditions through acoustic cavitation. orientjchem.org The synthesis of 5-amino-7-aryl-7,8-dihydro- evitachem.comCurrent time information in Bangalore, IN.mdpi.com triazolo[4,3-a]-pyrimidine-6-carbonitriles via a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aromatic aldehydes like 4-chlorobenzaldehyde was significantly improved using ultrasound. mdpi.com While the reaction required 1-2 hours under conventional heating, it was completed within 60 minutes with ultrasonic irradiation, providing good yields. mdpi.com

In another study, the Ugi three-component reaction was used to synthesize novel 5-aminonitrile oxazoles. semanticscholar.org The use of ultrasound irradiation (USI) at room temperature for 1 hour led to good to excellent yields (73-90%), a substantial improvement over the moderate to good yields (61-79%) obtained after 3 hours of stirring at room temperature without ultrasound. semanticscholar.org For the reaction involving 4-chlorobenzaldehyde, the yield increased from 61% to 80% with the application of ultrasound. semanticscholar.org

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Product Type | Aldehyde | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Triazolo[4,3-a]pyrimidines | 4-Chlorobenzaldehyde | Heating (Reflux) | 1-2 hours | Good | mdpi.com |

| Triazolo[4,3-a]pyrimidines | 4-Chlorobenzaldehyde | Ultrasound | 60 minutes | Good | mdpi.com |

| 5-Aminonitrile Oxazole | 4-Chlorobenzaldehyde | Stirring (RT) | 3 hours | 61% | semanticscholar.org |

| 5-Aminonitrile Oxazole | 4-Chlorobenzaldehyde | Ultrasound (RT) | 1 hour | 80% | semanticscholar.org |

Development and Application of Reusable Catalysts

Multi-Component Reaction (MCR) Strategies Involving the Compound or its Analogues

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.com This high atom economy makes MCRs inherently green and efficient. tcichemicals.com Analogues such as 4-chlorobenzaldehyde are common substrates in various MCRs.

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. tcichemicals.com A p(AMPS) hydrogel has been used to catalyze the reaction between 4-chlorobenzaldehyde, ethyl acetoacetate (B1235776), and urea. chemmethod.com

Groebke-Blackburn-Bienaymé Reaction (GBBR): This MCR involves the acid-catalyzed reaction of an α-aminoazine, an aldehyde, and an isocyanide. csic.es The reaction of 2,4-diaminopyrimidine (B92962) with 4-chlorobenzaldehyde and cyclohexyl isocyanide (two equivalents each) using p-toluenesulfonic acid as a catalyst yielded the desired multiple MCR adduct. csic.es

Pyrido[2,3-d]pyrimidine Synthesis: InBr3 has been shown to be an effective catalyst for the three-component reaction of Meldrum's acid, 4-chlorobenzaldehyde, and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions to produce pyrido[2,3-d]pyrimidines in high to excellent yields. jsynthchem.com

4H-Pyran Synthesis: Snail shell powder has been utilized as a natural, reusable catalyst for the three-component cyclocondensation of aromatic aldehydes (including 4-chlorobenzaldehyde), malononitrile, and ethyl acetoacetate to synthesize 4H-pyran derivatives. growingscience.com

Process Optimization and Scalability Research in Synthesis

Translating a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and consistent product quality. Research into the synthesis of this compound analogues reflects this need.

One study on the synthesis of pyrido[2,3-d]pyrimidines demonstrated the scalability of its optimized method. jsynthchem.com Using 4-chlorobenzaldehyde as the model aldehyde, the reaction was scaled up from millimole to 30.0 mmol of substrates. Under the optimized conditions (InBr3 catalyst, solvent-free), the desired product was obtained in an excellent 95% yield, highlighting the method's potential for larger-scale fabrication. jsynthchem.com

For the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for a drug candidate, process optimization was critical. acs.org Researchers improved a problematic nitrile-to-amide conversion step by screening various acids, finding that methanesulfonic acid increased the yield from a low 15% to 75%. acs.org Further optimization of a Hofmann rearrangement step by adjusting the temperature from 75 °C to 25 °C increased the analytical yield significantly, leading to an 81% isolated yield on a gram scale. The reliability of the entire sequence was validated on a decagram scale. acs.org

Process intensification technologies are also being explored. Twin screw extrusion (TSE), a continuous manufacturing technique, has been developed for the multi-kilogram continuous scale reduction of 4-chlorobenzaldehyde, demonstrating a greener alternative to traditional batch processing. frontiersin.org

Mechanistic Investigations of 3 Amino 4 Chlorobenzaldehyde Reactions

Fundamental Reaction Pathways and Transformations

The primary reaction pathways of 3-Amino-4-chlorobenzaldehyde involve the aldehyde functionality, the amino group, and the aromatic ring. These include nucleophilic additions and condensations at the carbonyl carbon, electrophilic substitutions on the aromatic ring, and reductive transformations of the aldehyde.

Nucleophilic Addition Reactions at the Aldehyde Functionality

The aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. evitachem.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield various addition products. evitachem.com

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfer to yield the final product, such as an alcohol or a hemiacetal. evitachem.com For instance, in the presence of water or alcohols, this compound can form hydrates or hemiacetals, respectively.

The Cannizzaro reaction is a specific example of a nucleophilic addition reaction that aldehydes without α-hydrogens, like this compound, can undergo. In the presence of a strong base, the aldehyde disproportionates to form a primary alcohol and a carboxylic acid. rsc.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org

Condensation Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols)

This compound readily undergoes condensation reactions with a variety of nucleophiles, including amines and alcohols, to form imines (Schiff bases) and acetals, respectively. evitachem.com These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

The reaction with primary amines leads to the formation of imines. For example, the condensation of this compound with aniline (B41778) derivatives in the presence of a catalyst can yield corresponding Schiff bases. This reaction is often reversible and can be driven to completion by removing the water formed.

Condensation with alcohols in the presence of an acid catalyst results in the formation of acetals. This reaction proceeds through a hemiacetal intermediate. evitachem.com

Multi-component reactions involving this compound, a compound with an active methylene (B1212753) group like malononitrile (B47326), and another nucleophile are also common. For instance, a one-pot, three-component condensation of 3-amino-1,2,4-triazole, 4-chlorobenzaldehyde (B46862), and malononitrile can be used to synthesize novel heterocyclic compounds. mdpi.com The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the outcome and yield of these reactions. mdpi.com

Table 1: Examples of Condensation Reactions with this compound and Related Compounds

| Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| 4-chlorobenzaldehyde, malononitrile, dimedone | Caffeine | Tetrahydrobenzo[b]pyran | orientjchem.org |

| 4-chlorobenzaldehyde, malononitrile, 1,3-thiazolidinedione, aniline | Glycerol, microwave | Substituted 2,3-dihydrothiophene | researchgate.net |

| 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, malononitrile | Piperidine (B6355638), microwave | Benzo[f]chromene derivative | semanticscholar.org |

| 3-amino-1,2,4-triazole, 4-chlorobenzaldehyde, malononitrile | NaOH, ethanol (B145695) | Triazolo[4,3-a]pyrimidine derivative | mdpi.com |

Electrophilic Aromatic Substitution Reactions on the Chlorobenzene Moiety

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions relative to it. evitachem.com However, the chlorine atom is a deactivating group that directs to the ortho and para positions. The interplay of these two substituents governs the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. slideshare.net For example, nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. slideshare.net The position of the incoming nitro group will be influenced by the directing effects of both the amino and chloro substituents.

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This can alter the outcome of the electrophilic substitution reaction. To circumvent this, the amino group can be "protected" by acetylation before carrying out the substitution, followed by deprotection. libretexts.org

Reductive Transformations of the Carbonyl Group

The aldehyde group of this compound can be reduced to a primary alcohol, (3-amino-4-chlorophenyl)methanol. evitachem.com This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is also an effective method. google.com

For instance, in the synthesis of certain pharmaceutical compounds, the reduction of a related chlorobenzaldehyde derivative was achieved through catalytic hydrogenation. google.com

Kinetic and Thermodynamic Analyses of Reaction Processes

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of reactions involving this compound, helping to understand the factors that control reaction rates and product distributions.

Determination of Reaction Orders and Rate-Limiting Steps

Kinetic studies of reactions involving substituted benzaldehydes can reveal the order of the reaction with respect to each reactant and identify the rate-limiting step. For example, a kinetic study of the three-component condensation reaction of 4-chlorobenzaldehyde, malononitrile, and dimedone found that the reaction followed second-order kinetics. orientjchem.org The reaction was first order with respect to 4-chlorobenzaldehyde and malononitrile, and zero order with respect to dimedone. orientjchem.org

The rate law for this reaction was determined to be: Rate = k[4-chlorobenzaldehyde][malononitrile]

This kinetic data suggests that the first step of the proposed reaction mechanism, the Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile, is the rate-determining step. orientjchem.org

In another study on the proline-catalyzed aldol (B89426) reaction between acetone (B3395972) and various substituted benzaldehydes, including 3-chlorobenzaldehyde, reaction progress kinetic analysis was used to elucidate the rate law. unimi.it The study highlighted the reversibility of the aldol reaction and how the electronic nature of the substituent on the benzaldehyde (B42025) affects the reaction profile and final conversion. unimi.it For electron-poor aldehydes, the reaction rate showed a linear dependence on the aldehyde concentration, while for less reactive aldehydes, the non-zero intercept in the rate plot indicated significant equilibration. unimi.it

These types of analyses are essential for optimizing reaction conditions to favor the formation of the desired product and to understand the underlying mechanistic details of the transformation.

Derivation and Interpretation of Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy, Gibbs Free Energy)

A comprehensive search of scientific databases and chemical literature did not yield specific studies that have experimentally determined the activation parameters for reactions involving this compound.

In principle, these parameters are derived from kinetic studies where the reaction rate is measured at various temperatures. The Arrhenius equation and the Eyring equation are then used to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).

Activation Energy (Ea): Represents the minimum energy required for a reaction to occur. A lower Ea indicates a faster reaction.

Enthalpy of Activation (ΔH‡): Reflects the change in heat content in going from reactants to the transition state. Positive values indicate an endothermic activation process.

Entropy of Activation (ΔS‡): Describes the change in disorder when reactants form the transition state. A negative value suggests a more ordered transition state compared to the reactants, which is common in associative mechanisms.

Gibbs Free Energy of Activation (ΔG‡): The ultimate determinant of reaction rate, combining the enthalpic and entropic contributions.

Without experimental data, a data table for the activation parameters of this compound reactions cannot be constructed.

Elucidation of Solvent Effects on Reaction Kinetics

No specific studies were found that systematically investigate the effect of different solvents on the kinetics of reactions with this compound.

Generally, solvent polarity can significantly influence reaction rates by stabilizing or destabilizing the reactants and the transition state. For a reaction proceeding through a polar transition state, a polar solvent would typically increase the reaction rate by stabilizing this state more than the less polar reactants. Conversely, if the reactants are more polar than the transition state, a polar solvent might decrease the rate. The presence of both an amino group and a chloro-substituent on the benzaldehyde ring suggests that its reactions would be sensitive to solvent effects, particularly those involving hydrogen bonding and dielectric constant. However, without empirical data, no quantitative analysis can be provided.

Computational Elucidation of Reaction Mechanisms

The application of computational chemistry to elucidate reaction mechanisms for this compound has not been extensively reported in the literature. Such studies are crucial for understanding reaction pathways at a molecular level.

Transition State Characterization

No literature was identified that specifically characterizes the transition states for reactions of this compound using computational methods like Density Functional Theory (DFT).

Transition state characterization involves locating the saddle point on a potential energy surface that connects reactants and products. This process determines the geometry of the transition state and its vibrational frequencies, with a single imaginary frequency corresponding to the motion along the reaction coordinate. This information is vital for understanding the stereochemistry and the energy barrier of the reaction.

Potential Energy Surface Mapping and Reaction Pathway Identification

There is a lack of published research on the mapping of potential energy surfaces (PES) for reactions involving this compound.

A PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. scispace.com By mapping the PES, chemists can identify the lowest energy reaction pathway, locate intermediates and transition states, and thus elucidate the detailed mechanism of a reaction. scispace.com

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations for reactions of this compound are not described in the available literature.

Derivatives of 3 Amino 4 Chlorobenzaldehyde and Their Research Applications

Synthesis of Novel Heterocyclic Architectures

The dual reactivity of 3-amino-4-chlorobenzaldehyde makes it an ideal precursor for constructing a variety of heterocyclic scaffolds. Its aldehyde function readily undergoes condensation with nucleophiles, while the amino group can act as an internal nucleophile or be modified to participate in ring-forming reactions. This has led to its use in creating compounds with significant potential in medicinal chemistry and materials science.

Pyrimidine (B1678525) and Triazolo[4,3-a]pyrimidine Derivatives

The synthesis of pyrimidine and its fused derivatives often involves the reaction of a compound containing an aldehyde with a suitable nitrogen-containing precursor. For instance, pyrimidine derivatives have been synthesized by condensing 4-chlorobenzaldehyde (B46862) with 4,6-diamino-3,4-dihydro-1H-pyrimidine-2-thione in an alkaline medium. chemsrc.com This reaction leads to the formation of 4,6-bis-(arylidene-amino) derivatives, showcasing a common pathway where the aldehyde group of a benzaldehyde (B42025) derivative reacts with amino groups on a pyrimidine core. chemsrc.com

Fused heterocyclic systems like triazolo[4,3-a]pyrimidines are of significant interest due to their pharmacological properties. A notable synthetic approach is the one-pot, three-component reaction involving an aromatic aldehyde, 3-amino-1,2,4-triazole, and malononitrile (B47326). When 4-chlorobenzaldehyde is used as the aldehyde component, it leads to the formation of 5-amino-7-(4-chlorophenyl)-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitrile. This reaction proceeds efficiently in the presence of a catalyst like sodium hydroxide (B78521), under either conventional heating or ultrasonic irradiation, with the latter offering milder conditions and often higher yields. Another pathway involves the cyclization of pyrimidinyl hydrazone intermediates, which can be formed from precursors synthesized using 4-chlorobenzaldehyde.

| Derivative Class | Reactants | Product Example | Key Findings |

| Pyrimidine | 4,6-diamino-3,4-dihydro-1H-pyrimidine-2-thione, 4-chlorobenzaldehyde | 4,6-bis-((4-chlorobenzylidene)-amino)-1,3,4-trihydropyrimidine-2-thione | Condensation reaction forms bis-arylidene derivatives. chemsrc.com |

| Triazolo[4,3-a]pyrimidine | 3-amino-1,2,4-triazole, 4-chlorobenzaldehyde, malononitrile | 5-amino-7-(4-chlorophenyl)-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitrile | Efficient one-pot, three-component synthesis. |

Quinazolinone-Based Compounds

Quinazolinone scaffolds are prevalent in many biologically active compounds. The aldehyde functionality of this compound is a key element in the synthesis of various quinazolinone derivatives. One direct method involves the reaction of an amino-substituted quinazolinone with 4-chlorobenzaldehyde to form a Schiff base. For example, 3-amino-2-methylquinazolin-4(3H)-one condenses with 4-chlorobenzaldehyde to yield 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one. This imine linkage serves as a bridge, connecting the quinazolinone core to the chlorophenyl ring.

Furthermore, multicomponent reactions provide an efficient route to highly substituted quinazolinones. A one-pot, three-component condensation of isatin (B1672199) (which hydrolyzes to (2-aminophenyl)oxoacetic acid), 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) results in the formation of 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid. This product can then be further derivatized into a range of esters and amides, demonstrating the versatility of this synthetic strategy.

| Starting Material | Reagents | Product | Reaction Type |

| 3-Amino-2-methylquinazolin-4(3H)-one | 4-chlorobenzaldehyde | 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | Schiff Base Condensation |

| Isatin | 4-chlorobenzaldehyde, Ammonium Acetate | 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid | One-Pot Three-Component Condensation |

| 3-Aminoquinazolinone derivative | p-chlorobenzaldehyde, Acetic Acid | Schiff's base 4 | Condensation |

Benzoxazole (B165842) Scaffolds

Benzoxazoles are another important class of heterocyclic compounds with diverse applications. Their synthesis often involves the condensation of an o-aminophenol with an aldehyde, followed by cyclization. In a relevant synthetic scheme, methyl 2-(3-amino-4-hydroxyphenyl)acetate is reacted with 4-chlorobenzaldehyde. The initial step is the formation of a Schiff base through the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This intermediate then undergoes intramolecular oxidative cyclization, facilitated by an oxidizing agent like lead tetraacetate, to yield the final benzoxazole product, methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate. This method highlights a powerful strategy for constructing the benzoxazole ring system, where the aldehyde group of a benzaldehyde derivative is crucial for the initial bond formation.

Chalcones and Related α,β-Unsaturated Carbonyl Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known intermediates in the biosynthesis of flavonoids and are recognized for their broad spectrum of biological activities. They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. The reaction of a substituted acetophenone, such as 3-aminoacetophenone or 4-hydroxyacetophenone, with 4-chlorobenzaldehyde in the presence of a base like potassium hydroxide (KOH) yields the corresponding chalcone (B49325). For example, reacting 3-aminoacetophenone with 4-chlorobenzaldehyde produces (E)-1-(3-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. The α,β-unsaturated carbonyl system of the resulting chalcone is a key structural feature that can be further modified to create other heterocyclic systems.

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst | Product |

| 3-Aminoacetophenone | 4-chlorobenzaldehyde | KOH in Ethanol (B145695) | (E)-1-(3-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Hydroxyacetophenone | 4-chlorobenzaldehyde | KOH in Methanol (B129727) | (E)-4'-hydroxy-4-chlorochalcone |

| 2-Methyl-quinazolin-4(3H)-one | 4-chlorobenzaldehyde | Acetic Acid/Sodium Acetate | Chalcone derivative 6 |

| 4-Acetyl-5-methyl-1-phenyl-pyrazole | 4-chlorobenzaldehyde | NaOH in Ethanol | 4-(4-chlorocinnamoyl)-5-methyl-1-phenylpyrazole |

Fused Heterocyclic Ring Systems

Beyond the specific examples above, this compound is a precursor to a wide variety of other fused heterocyclic systems. The reactivity of its aldehyde and amino groups allows for its incorporation into complex scaffolds through sequential or one-pot reactions. For instance, pyrimidine derivatives formed using 4-chlorobenzaldehyde can be further cyclized to produce pyrimido[2,1-b]thiazines and thiazolo[3,2-a]pyrimidines. chemsrc.com Similarly, thiazolopyrimidine derivatives can be condensed with 4-chlorobenzaldehyde to create benzylidene derivatives, which are themselves fused systems. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with 4-chlorobenzaldehyde in the presence of piperidine (B6355638) leads to the formation of a pyrazolo[3,4-b]pyridine derivative, another example of a fused heterocyclic compound.

Generation and Study of Imine and Hydrazone Derivatives

The aldehyde group of this compound is highly susceptible to condensation reactions with primary amino and hydrazino groups, leading to the formation of imines (Schiff bases) and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of more complex molecules.

Imines are formed by the reaction of an aldehyde with a primary amine. This reaction is fundamental in many of the heterocyclic syntheses mentioned previously, where an imine is formed as a transient intermediate before a subsequent cyclization step. For example, the reaction of 4-chlorobenzaldehyde with 2-amino-1-phenylethanol (B123470) yields the imine N-(4-chlorobenzilidine)-l-phenylethanolamine.

Hydrazones are synthesized through the condensation of an aldehyde with a hydrazine (B178648) or a hydrazide. Reacting 4-chlorobenzaldehyde with benzoic acid hydrazide in the presence of an acid catalyst produces N-(4-chlorobenzalidine)benzoic acid hydrazide. Hydrazones are a class of compounds with extensive applications in analytical chemistry and are known to possess a range of biological activities. They can exist in keto-enol tautomeric forms and as cis-trans isomers, and their ability to act as both proton donors and acceptors makes them valuable in the design of functional molecules. The synthesis of hydrazide-hydrazone derivatives is an active area of research, with studies exploring their potential as antioxidant and antitumor agents.

| Derivative Type | Reactants | Product Example | Significance |

| Imine (Schiff Base) | 4-chlorobenzaldehyde, 2-amino-1-phenylethanol | N-(4-chlorobenzilidine)-l-phenylethanolamine | Key intermediates in heterocyclic synthesis. |

| Imine (Schiff Base) | 3-amino-2-methylquinazolin-4(3H)-one, 4-chlorobenzaldehyde | 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | Stable compounds linking different molecular fragments. |

| Hydrazone | 4-chlorobenzaldehyde, Benzoic acid hydrazide | N-(4-chlorobenzalidine)benzoic acid hydrazide | Stable derivatives with applications in analytical and medicinal chemistry. |

| Hydrazone | 1-(6-amino-9H-purin-9-yl)-2-hydrazinylethan-1-one, 4-chlorobenzaldehyde | 1-(6-amino-9H-purin-9-yl)-2-(2-(4-chlorobenzylidene)hydrazinyl)ethan-1-one | Precursors for biologically active molecules. |

Schiff Base Formation and Stereochemical Analysis

This compound serves as a versatile precursor in the synthesis of Schiff bases, also known as imines. These compounds are formed through a condensation reaction between the primary amino group (-NH₂) of the benzaldehyde derivative and the carbonyl group of an aldehyde or ketone. tsijournals.commwjscience.com The reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the characteristic carbon-nitrogen double bond (azomethine group) of the Schiff base. tsijournals.com

The dual functionality of this compound, possessing both an amino group and an aldehyde group, allows it to react in two primary ways to form Schiff bases:

The amino group of this compound can react with other carbonyl compounds.

The aldehyde group can react with other primary amines. evitachem.com

For instance, Schiff bases have been synthesized by reacting substituted benzaldehydes, such as 4-chlorobenzaldehyde, with various amines like ethylenediamine. researchgate.net The resulting Schiff bases are not merely synthetic curiosities; their azomethine linkage is crucial for their potential biological activities and their ability to form stable complexes with metal ions. tsijournals.commwjscience.com These metal complexes have been a significant area of study, with research indicating that the biological activity of the Schiff base is often enhanced upon chelation with metal ions. tsijournals.com

From a stereochemical perspective, the C=N double bond of the Schiff base can exist as E/Z isomers. The specific isomer formed can be influenced by steric and electronic factors of the substituents on both the nitrogen and carbon atoms. While detailed stereochemical analyses for Schiff bases derived specifically from this compound are not extensively documented in the provided literature, the principles of imine stereochemistry apply. The stability of the isomers and the potential for interconversion are critical aspects of their characterization, often investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Research on related structures, such as hydrazones of boronic acids, has shown that compounds previously assumed to be one isomer (Z) were, upon further study, found to be the other (E), highlighting the importance of thorough stereochemical analysis. researchgate.net

Synthesis and Research into Hydrazone Stability and Reactivity

Hydrazones are another important class of derivatives synthesized from this compound. The synthesis involves the condensation reaction between the aldehyde functional group and a hydrazine derivative. smolecule.com A common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, often in an alcoholic solvent like ethanol, to form 4-chlorobenzaldehyde hydrazone. smolecule.com

The stability and reactivity of these hydrazones are of significant interest in synthetic chemistry. They are often used as a protective group for carbonyl compounds because of their general stability under certain conditions and the ability to regenerate the parent aldehyde. tandfonline.com Research has been conducted to optimize the conditions for both the formation and cleavage (deprotection) of hydrazones. For example, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) has been identified as an efficient catalyst for the deprotection of hydrazones back to their corresponding carbonyl compounds. tandfonline.com A study using 4-chlorobenzaldehyde hydrazone as a model substrate found that methanol was the most effective solvent for this transformation, achieving quantitative yield. tandfonline.com

The reactivity of hydrazones is also influenced by their substituents and reaction conditions. In an attempt to synthesize metal complexes of 4-chlorobenzaldehyde hydralazine (B1673433) hydrazone, researchers observed that the hydrazone could undergo an intramolecular cyclization to form a triazole product. researchgate.net This side reaction was prevented by using the monohydrochloride salt of the hydrazone, demonstrating that subtle changes in the substrate can significantly alter the reaction pathway and product stability. researchgate.net The relative reactivity of different carbonyl compounds in forming hydrazones has also been explored. In a competitive reaction, 4-chlorobenzaldehyde was converted to its hydrazone faster and more selectively than acetophenone, showcasing the higher reactivity of the aromatic aldehyde in this transformation. tandfonline.com

| Solvent | Time (hours) | Yield (%) |

|---|---|---|

| Methanol | 1.5 | 96 |

| Ethanol | 2.5 | 92 |

| Isopropanol | 4.0 | 85 |

| Acetonitrile | 5.0 | 70 |

| Water | 6.0 | 60 |

Utilization in Advanced Materials Science Research

Polymerization Reactions for Functional Materials Development

The bifunctional nature of this compound, containing both an amine and an aldehyde group, makes it a candidate for use in polymerization reactions. evitachem.com Aldehydes are versatile building blocks in polymer synthesis and can be incorporated into polymer chains through several methods, including polycondensation reactions. numberanalytics.com

Specifically, aldehydes can react with diamines in a polycondensation reaction to form polyimines, a class of polymers containing a carbon-nitrogen double bond in the backbone. numberanalytics.com Given that this compound possesses both requisite functional groups within the same molecule, it has the potential to undergo self-condensation to form such polymers. The incorporation of aldehydes into polymer structures can significantly influence their properties, for example, by introducing reactive sites for further functionalization or by creating cross-links that enhance mechanical strength and thermal stability. numberanalytics.com While the potential for this compound and its isomers to be used in developing novel materials through polymerization has been noted, specific examples of its extensive use as a primary monomer in the literature are not widespread. evitachem.comevitachem.com

Supramolecular Assemblies and Co-crystallization Engineering

This compound is a valuable building block in the field of crystal engineering and supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The formation of multicomponent crystals, such as co-crystals and molecular salts, can modify the physicochemical properties of the parent compounds. mdpi.comresearchgate.net

The functional groups on the molecule play a key role in directing these assemblies. The amino and aldehyde groups are potent sites for hydrogen bonding, while the chlorine atom can participate in weaker, yet structurally significant, halogen bonds and van der Waals interactions. mdpi.com Research on analogous systems, such as the co-crystallization of chlorobenzoic acids with amino-chloropyridines, demonstrates how these interactions guide the formation of complex supramolecular architectures. mdpi.comresearchgate.net The final product, whether a co-crystal (where no proton transfer occurs) or a molecular salt (formed via proton transfer from an acidic to a basic site), can often be predicted by the difference in the pKa values of the components. mdpi.com The study of these assemblies provides insight into the nature of non-covalent interactions and allows for the rational design of crystalline materials with desired structures and properties. mdpi.comresearchgate.net

Hybrid Organic-Inorganic Materials and Nanocomposite Fabrication

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at a molecular or nanoscale level. rsc.org this compound and its derivatives are utilized in the synthesis of components for, or in reactions catalyzed by, these advanced materials. chemmethod.com These hybrids often exhibit enhanced properties, such as improved thermal stability, mechanical strength, or catalytic activity, compared to their individual constituents. rsc.orgchemmethod.com

A common method for creating these materials is the sol-gel process, which can be used to encapsulate organic molecules within an inorganic matrix like silica (B1680970) or to copolymerize functional organosilanes with metal alkoxides. rsc.orgnih.gov Research has shown that aldehydes like 4-chlorobenzaldehyde can serve as key reactants in the synthesis of complex organic molecules, such as chromenes and pyrazoles, where the reactions are efficiently catalyzed by custom-designed hybrid inorganic-organic nanocatalysts. chemmethod.comresearchgate.net For example, a magnetic nanocatalyst consisting of an iron oxide core with an organic polymer shell has been used to facilitate the synthesis of pyrazole (B372694) derivatives from reactants including 4-chlorobenzaldehyde. researchgate.net Similarly, a novel inorganic-organic hybrid nanomaterial based on functionalized silica was used for the efficient, solvent-free fabrication of 2-amino-4H-chromenes, with 4-chlorobenzaldehyde being a key starting material. chemmethod.com These examples highlight the role of the aldehyde in building complex molecular structures within the framework of advanced nanocomposite materials.

Design and Investigation of Low-Molecular-Weight Gelators

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form three-dimensional fibrillar networks, trapping the solvent and creating a gel. mdpi.combohrium.com This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com Derivatives of chlorobenzaldehydes have proven to be highly effective components in the rational design of LMWGs. mdpi.comacs.org

The addition of a chloro-substituent to the aromatic ring of a gelator molecule can significantly enhance its gelation properties. mdpi.com This effect has been demonstrated in several studies:

Carbohydrate-Based Gelators: A series of D-glucosamine derivatives featuring a 4,6-O-(p-chlorobenzylidene) acetal (B89532) were synthesized and found to be remarkably effective gelators. The introduction of the chloro-substituent resulted in very efficient gelation, with some compounds forming hydrogels at minimum gelation concentrations (MGC) as low as 0.04 wt%. mdpi.com

Sorbitol-Based Gelators: The condensation of D-sorbitol with 4-chlorobenzaldehyde yields 1,3:2,4-di(4-chlorobenzylidene)-d-sorbitol (DBS-Cl), an LMWG that has been studied for its ability to form gels in various solvents. acs.orgkcl.ac.uk

The investigation of these materials involves synthesizing the LMWG and systematically testing its gelation ability in a range of solvents to determine its MGC. Spectroscopic methods are then used to probe the underlying supramolecular interactions that drive the self-assembly process. acs.org

| LMWG Core Structure | Chlorobenzaldehyde Derivative Used | Resulting Gelator | Key Finding | Reference |

|---|---|---|---|---|

| D-Glucosamine | 4-chlorobenzaldehyde | 4,6-O-(p-chlorobenzylidene) acetal of D-glucosamide | The chloro-substituent enhanced gelation properties, leading to very low minimum gelation concentrations (MGCs). | mdpi.com |

| D-Sorbitol | 4-chlorobenzaldehyde | 1,3:2,4-di(4-chlorobenzylidene)-d-sorbitol (DBS-Cl) | Forms gels in various solvents, serving as a model for studying supramolecular interactions in LMWGs. | acs.orgkcl.ac.uk |

| L-Proline | 4-chlorobenzaldehyde | (Reactant with an L-proline derived gelator) | The gelator's self-assembled network catalyzed the nitroaldol reaction of 4-chlorobenzaldehyde. | acs.org |

Contributions to Chemical Biology and Medicinal Chemistry Precursor Research

The utility of this compound as a starting material is significant in the development of novel compounds for pharmaceutical and biological research. Its derivatives are frequently explored for their potential to interact with biological targets, serving as foundational structures in the search for new therapeutic agents. evitachem.com

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are core structures in many bioactive molecules. evitachem.comresearchgate.net The aldehyde and amino groups are reactive sites that can participate in numerous reactions, including condensations and cyclizations, to form more complex molecular frameworks. evitachem.com

One common application is in multi-component reactions, where it can be combined with other reagents in a single step to produce complex molecules efficiently. For instance, substituted benzaldehydes are used in one-pot syntheses to create pyrimidine derivatives, a class of compounds with recognized importance in medicinal chemistry. mdpi.com Specifically, reactions involving 4-chlorobenzaldehyde, malononitrile, and an amino-azole can yield triazolopyrimidines, which have shown a range of pharmaceutical properties. mdpi.com

The compound also serves as a crucial building block for quinazolinone derivatives. The reaction of an amino-substituted quinazolinone with 4-chlorobenzaldehyde leads to the formation of Schiff bases (imines), which are themselves versatile intermediates for further chemical elaboration or can act as bioactive compounds. nih.govnih.gov Similarly, it is used in the synthesis of chromene derivatives; the reaction of a substituted naphthalenol, 4-chlorobenzaldehyde, and malononitrile can produce benzo[f]chromene structures, which have been investigated for their biological activities. mdpi.comsemanticscholar.orgrsc.org These synthetic routes highlight the role of this compound in generating molecular diversity for drug discovery programs.

Table 1: Synthetic Intermediates Derived from Substituted Benzaldehydes for Bioactive Molecules

| Bioactive Scaffold | Reaction Type | Resulting Compound Class |

| Triazolopyrimidine | One-pot, three-component reaction | Fused Heterocycle mdpi.com |

| Quinazolinone Schiff Base | Condensation | Imine nih.gov |

| Benzo[f]chromene | Multi-component reaction | Fused Heterocycle mdpi.com |

| Pyrazole Derivative | Condensation | Fused Heterocycle sci-hub.se |

Derivatives of this compound are instrumental in the exploration of new enzyme inhibitors. evitachem.com The ability to construct diverse molecular scaffolds from this precursor allows researchers to design molecules that can fit into the active sites of specific enzymes, thereby modulating their activity.

A notable area of research is the development of inhibitors for dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in various organisms, including bacteria and cancer cells. mdpi.com Chromene derivatives, which can be synthesized using 4-chlorobenzaldehyde as a key reagent, have been identified as potential DHFR inhibitors. mdpi.com For example, a synthesized 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant binding affinity for the DHFR enzyme in molecular docking studies, suggesting its potential as a modulator of this enzyme's function. mdpi.com

Furthermore, the benzaldehyde moiety itself is a substrate in enzyme-mimicking catalytic systems. Supramolecular gels containing L-Proline have been shown to catalyze the Henry nitroaldol reaction between a nitroalkane and benzaldehyde derivatives like 4-chlorobenzaldehyde. nih.gov This research demonstrates how the core structure can be used to probe and develop artificial enzyme systems, contributing to a deeper understanding of catalytic mechanisms.

Table 2: Compound Scaffolds Derived from Substituted Benzaldehydes for Enzyme Modulation

| Target Enzyme | Derivative Scaffold | Research Finding |

| Dihydrofolate reductase (DHFR) | Benzo[f]chromene | The derivative showed a high binding affinity in molecular docking analysis, indicating potential inhibitory action. mdpi.com |

| Artificial Aldolase Mimic | Supramolecular Gel | 4-chlorobenzaldehyde served as a substrate in a peptide-based supramolecular gel that mimics enzyme catalytic activity. nih.gov |

In the field of medicinal chemistry, the rational design of ligands that bind with high affinity and specificity to protein targets is a primary goal. harvard.edu this compound provides a versatile scaffold for synthesizing such ligands. The distinct electronic and steric properties conferred by the amino and chloro substituents, combined with the reactive aldehyde handle, allow chemists to systematically modify the structure to optimize interactions with a protein's binding pocket. evitachem.com

This approach has been applied to the development of ligands for various receptors. For instance, synthetic routes utilizing 4-chlorobenzaldehyde have been employed to create hydantoin-based molecules designed as ligands for the serotonin (B10506) (5-HT6) receptor and as inhibitors of the ABCB1 efflux pump. uni-saarland.de The synthesis starts from 4-chlorobenzaldehyde and proceeds through several steps to yield the final hydantoin (B18101) scaffold, which is then tested for its binding properties. uni-saarland.de

The general strategy involves using a core structure, such as the chlorobenzaldehyde ring, as an anchor and building upon it to explore the chemical space around a target's binding site. harvard.edu This methodology is fundamental to affinity-based studies, where the goal is to understand the relationship between a ligand's structure and its binding affinity, ultimately leading to the identification of potent and selective drug candidates. harvard.edu

Table 3: Ligands Derived from Substituted Benzaldehydes for Affinity-Based Studies

| Protein Target | Ligand Scaffold | Study Focus |

| Serotonin (5-HT6) Receptor / ABCB1 Efflux Pump | Hydantoin | Synthesis of potential ligands starting from 4-chlorobenzaldehyde for affinity screening. uni-saarland.de |

| Carbonic Anhydrase | Substituted Benzenesulfonamide | Probing protein-ligand interactions through systematic modification of a core scaffold. harvard.edu |

| Dihydrofolate reductase (DHFR) | Benzo[f]chromene | Docking studies to assess binding interactions and affinity for the enzyme's active site. mdpi.com |

Advanced Spectroscopic and Computational Characterization Methodologies for Research on 3 Amino 4 Chlorobenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 3-Amino-4-chlorobenzaldehyde. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to their unique structural features.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the amino (-NH2), aldehyde (-CHO), and chloro (-Cl) substituents, as well as for the aromatic ring.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the 3500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong, sharp absorption band in the region of 1700-1680 cm⁻¹. The presence of an amino group ortho to the aldehyde can influence this frequency. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the lower frequency region, often between 800 and 600 cm⁻¹. derpharmachemica.commdpi.comresearchgate.net

Table 1: Predicted FT-IR Peak Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2900 - 2800, 2800 - 2700 | Weak |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| C-N Stretch | 1340 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic ring and the C-Cl bond.

The symmetric stretching vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum. mdpi.com The C=O stretching vibration, while strong in the IR, would also be visible in the Raman spectrum. mdpi.com Notably, the C-Cl bond, which can be a weak absorber in IR, often gives a more intense Raman signal. The symmetric NO₂ stretching vibrations in aromatic nitro compounds, for instance, are known to show strong bands in Raman spectra. researchgate.net This complementarity is crucial for a complete vibrational analysis of the molecule. sapub.org

Table 2: Predicted Raman Shift Assignments for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Medium |

| Aromatic C=C Stretch (Ring Breathing) | ~1600, ~1000 | Strong |

| C-N Stretch | 1340 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum would show distinct signals for the aldehyde proton, the amino protons, and the aromatic protons.

The aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. researchgate.netrsc.org The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The three aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (coupling) will be determined by the electronic effects of the amino, chloro, and aldehyde substituents. The proton ortho to the aldehyde and meta to the amino group is expected to be the most downfield of the aromatic signals. The proton between the amino and chloro groups would likely be the most upfield.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Splitting for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H (ortho to -CHO) | 7.5 - 7.8 | Doublet (d) |

| Aromatic H (ortho to -NH₂) | 6.8 - 7.2 | Doublet of doublets (dd) |

| Aromatic H (ortho to -Cl) | 7.2 - 7.5 | Doublet (d) |

| Amino H₂ | Variable | Broad Singlet (br s) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm. rsc.orgrsc.org The aromatic carbons will resonate in the range of δ 110-160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the amino group (C-NH₂) will have their chemical shifts significantly affected by these electronegative and electropositive groups, respectively. For instance, in 2-amino-4-chlorobenzaldehyde, the carbon signals appear at δ 193.1, 150.5, 141.6, 137.0, 117.4, 117.0, and 115.5 ppm. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C-NH₂ | 145 - 155 |

| C-Cl | 130 - 140 |

| C-CHO | 130 - 140 |

| Aromatic C-H | 115 - 135 |

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each aromatic carbon signal to its attached proton.

The application of these 2D NMR techniques provides a complete and unambiguous picture of the molecular structure of this compound, leaving no doubt as to the identity and connectivity of every atom in the molecule.

Advanced Computational Chemistry Techniques

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental computational tool used to describe the electronic and optical properties, chemical reactivity, and kinetic stability of a molecule. researchgate.netacs.orgsemanticscholar.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. acs.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. semanticscholar.org

| Parameter | Description | Significance for this compound | Representative Calculated Values (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. Higher values suggest stronger electron-donating ability. | -5.7 to -6.8 mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. Lower values suggest stronger electron-accepting ability. | -0.6 to -1.8 mdpi.com |

| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and stability. semanticscholar.orgmdpi.com A smaller gap often correlates with higher reactivity. | 4.0 to 5.1 |

Note: The values are representative and based on DFT calculations for analogous and derivative structures found in the literature. Actual values would require specific computation for the target molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net

The MEP map is color-coded to represent different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.denih.gov Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netnih.gov

For this compound, the MEP map would reveal specific reactive zones:

Negative Regions (Red/Yellow): Expected over the electronegative oxygen atom of the carbonyl group and potentially near the nitrogen atom of the amino group, indicating sites for electrophilic attack or hydrogen bond acceptance. mdpi.comnih.gov

Positive Regions (Blue): Expected around the hydrogen atoms of the amino group and the aldehyde proton, signifying them as sites for nucleophilic attack or hydrogen bond donation. mdpi.com

This analysis helps in predicting how the molecule and its derivatives will interact with other molecules, including biological receptors or reactants in a chemical synthesis. nih.gov

| Molecular Region | Expected MEP Color | Potential (a.u.) | Interpretation |